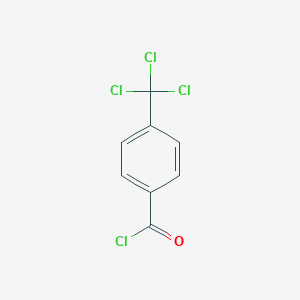

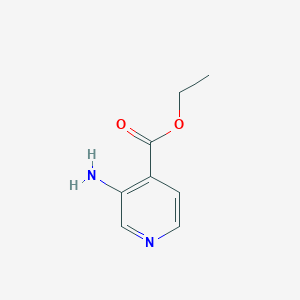

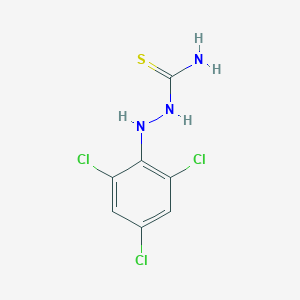

2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide typically involves the reaction of specific benzoic acids hydrazides with isothiocyanates, followed by further reactions to obtain desired derivatives. For instance, new hydrazinecarbothioamides were synthesized by reacting 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate, showcasing a method that could potentially be adapted for the synthesis of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide (Barbuceanu et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds in this class has been extensively studied using various spectroscopic techniques. For example, the vibrational spectral analysis using FT-IR and FT-Raman spectroscopic techniques has been employed to understand the equilibrium geometry and vibrational wave numbers of similar compounds, which can provide insights into the molecular structure of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide (Ragamathunnisa M et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of hydrazinecarbothioamides can be explored through their interactions with various reagents. For instance, the reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate has shown to afford various heterocyclic rings, indicating the versatile reactivity of the hydrazinecarbothioamide group (Aly et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, are crucial for understanding the applications and handling of these compounds. For example, the solubility of N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide (a related compound) in various solvents indicates the impact of temperature and solvent nature on the solubility of hydrazinecarbothioamides, which can be relevant for the compound of interest (Shakeel et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds and stability, are influenced by the molecular structure. The synthesis and characterization of similar compounds provide insights into the chemical behavior and stability of hydrazinecarbothioamides under various conditions, which can be applied to understand the chemical properties of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide.

Wissenschaftliche Forschungsanwendungen

Spectroscopic Analysis and Molecular Properties

In a study by Ragamathunnisa M, Selvi C, and Jasmine Vasantha Rani E (2015), vibrational spectral analysis of 2-(2,4,6-Trichlorophenyl) hydrazinecarbothioamide was carried out using FT-IR and FT-Raman spectroscopic techniques. The research focused on determining the equilibrium geometry, vibrational wave numbers, HOMO–LUMO energy, and thermodynamic parameters of the compound (Ragamathunnisa M, Selvi C, & Jasmine Vasantha Rani E, 2015).

Synthesis and Characterization

E. Ramadan (2019) synthesized a number of 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides through condensation of 2-(2,4,6-Trichlorophenyl) hydrazinecarbothioamide with aromatic aldehydes. The compounds were characterized by spectroscopic methods and mass spectrometry, contributing to the understanding of their molecular modeling and atomic charges (E. Ramadan, 2019).

Antioxidant Activity

Ștefania-Felicia Bărbuceanu et al. (2014) conducted research on new hydrazinecarbothioamides, which included 2-(2,4,6-Trichlorophenyl) hydrazinecarbothioamide derivatives. These compounds showed excellent antioxidant activity, which was evaluated using the DPPH method (Ștefania-Felicia Bărbuceanu et al., 2014).

Optical Probe Applications

A study by W. Shi et al. (2016) synthesized a simple-structured, hydrazinecarbothioamide-containing Schiff-base derivative, which was used as an optical probe for the detection of Hg2+ and Ag+ ions. This research demonstrates the potential of 2-(2,4,6-Trichlorophenyl) hydrazinecarbothioamide derivatives in sensor technology (W. Shi et al., 2016).

Solubility and Thermodynamic Properties

The solubility and thermodynamic properties of derivatives of 2-(2,4,6-Trichlorophenyl) hydrazinecarbothioamide were studied by F. Shakeel, M. A. Bhat, and N. Haq (2014). Their research provides valuable data on the solubility in various solvents, which is crucial for pharmaceutical formulation development (F. Shakeel, M. A. Bhat, & N. Haq, 2014).

Catalytic and Anticonvulsant Applications

Laxmi Tripathi and Praveen Kumar (2013) designed and synthesized novel derivatives of 2-(2,4,6-Trichlorophenyl) hydrazinecarbothioamide with potential anticonvulsant applications. This study highlights the compound's relevance in medicinal chemistry, particularly in the development of anticonvulsant drugs (Laxmi Tripathi & Praveen Kumar, 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2,4,6-trichloroanilino)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N3S/c8-3-1-4(9)6(5(10)2-3)12-13-7(11)14/h1-2,12H,(H3,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWGCUILUNSFII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NNC(=S)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377082 |

Source

|

| Record name | 2-(2,4,6-Trichlorophenyl)hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide | |

CAS RN |

14576-98-8 |

Source

|

| Record name | 2-(2,4,6-Trichlorophenyl)hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B79048.png)